![molecular formula C12H16O3 B14454279 3-[(Benzyloxy)methoxy]butanal CAS No. 74927-30-3](/img/structure/B14454279.png)
3-[(Benzyloxy)methoxy]butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzyloxy)methoxy]butanal is an organic compound with the molecular formula C11H14O3. It is a derivative of butanal, where the hydrogen atoms on the third carbon are replaced by a benzyloxy and a methoxy group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methoxy]butanal typically involves the reaction of butanal with benzyloxy and methoxy reagents under controlled conditions. One common method is the alkylation of butanal with benzyl alcohol and methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzyloxy)methoxy]butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 3-[(Benzyloxy)methoxy]butanoic acid.
Reduction: 3-[(Benzyloxy)methoxy]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Benzyloxy)methoxy]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Benzyloxy)methoxy]butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Methoxy)methoxy]butanal: Lacks the benzyl group, making it less hydrophobic.
3-[(Benzyloxy)ethoxy]butanal: Has an ethoxy group instead of a methoxy group, altering its reactivity.
3-[(Benzyloxy)methoxy]pentanal: Has an additional carbon in the aldehyde chain, affecting its steric properties.
Uniqueness
3-[(Benzyloxy)methoxy]butanal is unique due to the presence of both benzyloxy and methoxy groups, which provide a combination of hydrophobic and electron-donating properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
74927-30-3 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-(phenylmethoxymethoxy)butanal |
InChI |
InChI=1S/C12H16O3/c1-11(7-8-13)15-10-14-9-12-5-3-2-4-6-12/h2-6,8,11H,7,9-10H2,1H3 |
Clé InChI |
MCBAIEHZUXTZIS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)OCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
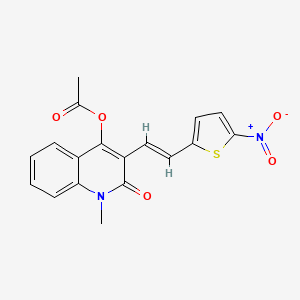
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
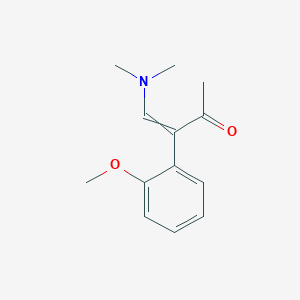
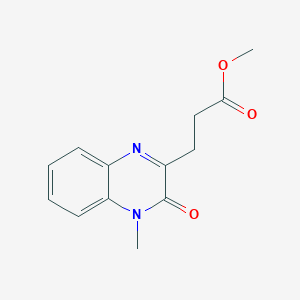
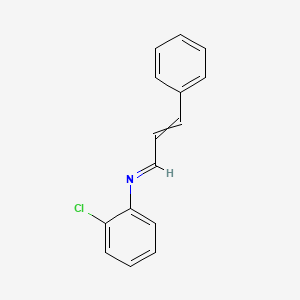
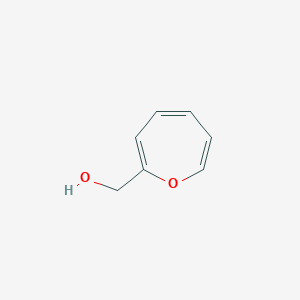

![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
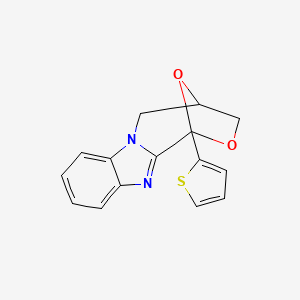
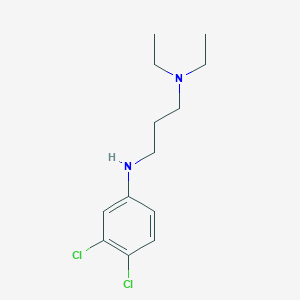
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
